- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Cas no 941685-37-6 (Ruxolitinib (S enantiomer))

Ruxolitinib (S enantiomer) structure
상품 이름:Ruxolitinib (S enantiomer)
CAS 번호:941685-37-6
MF:C17H18N6
메가와트:306.365022182465
MDL:MFCD13184797
CID:1064064
PubChem ID:50878566
Ruxolitinib (S enantiomer) 화학적 및 물리적 성질
이름 및 식별자
-
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- S-Ruxolitinib (INCB018424)
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib)
- (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (S)-Ruxolitinib
- INCB18424
- INCB-18424
- S-Ruxolitinib
- Ruxolitinib (S enantiomer)
- (βS)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- INCB 18424
- (betaS)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- F85017
- (3S)-3-CYCLOPENTYL-3-(4-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRAZOL-1-YL)PROPANENITRILE
- s2902
- CHEMBL1287854
- Ruxolitinib, S-
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)-
- (3S)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- AKOS005145906
- MS-24437
- CCG-265007
- 941685-37-6
- HY-50856A
- WVA83G6MCW
- Ruxolitinib S enantiomer
- BCP15524
- SW220207-1
- EX-A4005
- AC-30902
- BDBM50557386
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)
- DTXSID30678918
- (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- SCHEMBL99225
- BRD-K19601669-001-03-5
- ruxolitinib-(S)
- DB-309925
- S-INCB18424
-
- MDL: MFCD13184797
- 인치: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1
- InChIKey: HFNKQEVNSGCOJV-HNNXBMFYSA-N
- 미소: [C@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
계산된 속성
- 정밀분자량: 306.15929460g/mol
- 동위원소 질량: 306.15929460g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 6
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 4
- 복잡도: 453
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.1
- 토폴로지 분자 극성 표면적: 83.2Ų
실험적 성질
- 밀도: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- 용해도: Insuluble (5.5E-3 g/L) (25 ºC),
Ruxolitinib (S enantiomer) 보안 정보
- 신호어:warning
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib (S enantiomer) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021578-1mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99% | 1mg |
¥710 | 2024-07-19 | |
eNovation Chemicals LLC | D480345-20g |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 20g |
$3480 | 2023-09-03 | |
Ambeed | A579847-250mg |
(S)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941685-37-6 | 98% | 250mg |
$424.0 | 2025-02-21 | |
MedChemExpress | HY-50856A-10mM*1 mL in DMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1 mL in DMSO |
¥800 | 2024-07-20 | |
TRC | C988940-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib) |
941685-37-6 | 25mg |
$ 518.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-100 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 100MG |
¥4083.00 | 2022-04-26 | |
eNovation Chemicals LLC | D480345-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 25mg |
$272 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872329-1mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 99% | 1mg |
¥892.80 | 2022-01-13 | |
MedChemExpress | HY-50856A-10mM*1mLinDMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1mLinDMSO |
¥800 | 2023-07-26 | |
MedChemExpress | HY-50856A-100mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 100mg |
¥4500 | 2024-07-20 |
Ruxolitinib (S enantiomer) 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
참조
합성회로 2
반응 조건
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 - 30 °C; 2 - 3 h, 30 - 35 °C
참조
- A novel process for the preparation of ruxolitinib phosphate, India, , ,
합성회로 3
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
참조
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
참조
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, rt → 100 °C
참조
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase 2 inhibitors and degraders for treatment of cancer, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
참조
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
합성회로 7
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
참조
- Preparation of pyrrolopyrimidine derivatives as Janus kinase inhibitors for treatment of dry eye and other eye related diseases, World Intellectual Property Organization, , ,
Ruxolitinib (S enantiomer) Raw materials
- Methanesulfonic acid, 1,1,1-trifluoro-, 7H-pyrrolo[2,3-d]pyrimidin-4-yl ester
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
- (βS)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
- (3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
Ruxolitinib (S enantiomer) Preparation Products
Ruxolitinib (S enantiomer) 관련 문헌
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
941685-37-6 (Ruxolitinib (S enantiomer)) 관련 제품
- 941678-49-5(Ruxolitinib)
- 1092939-17-7(Ruxolitinib phosphate)
- 1821738-83-3((1S,3R)-3-Methoxy-cyclohexylamine)
- 2171813-46-8(2-3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)phenylacetic acid)
- 1366378-77-9((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,4,5-trifluorophenyl)propanoic acid)
- 1374656-46-8(tert-butyl 3-cyano-3-(2-oxoethyl)azetidine-1-carboxylate)
- 1630906-76-1(trans-3-(3,4-Dimethoxyphenoxy)cyclobutan-1-amine hydrochloride)
- 2228508-47-0(1-(2,5-dihydroxyphenyl)cyclopropane-1-carbaldehyde)
- 941161-56-4(N-(6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-yl)-2-(methylsulfanyl)pyridine-3-carboxamide)
- 309732-86-3(1-2-(2-Fluorophenoxy)ethyl-1H-indole-3-carbaldehyde)
추천 공급업체
Amadis Chemical Company Limited
(CAS:941685-37-6)Ruxolitinib (S enantiomer)

순결:99%/99%/99%
재다:50mg/100mg/250mg
가격 ($):188.0/339.0/579.0